Tris(dimethylsilyloxy)-propylsilane
Description
Properties
Molecular Formula |
C9H28O3Si4 |
|---|---|
Molecular Weight |
296.66 g/mol |
IUPAC Name |
tris(dimethylsilyloxy)-propylsilane |
InChI |
InChI=1S/C9H28O3Si4/c1-8-9-16(10-13(2)3,11-14(4)5)12-15(6)7/h13-15H,8-9H2,1-7H3 |
InChI Key |
AJQZSMPXBWLMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Tris(dimethylsilyloxy)-propylsilane with key analogs:
Reactivity and Stability
- Hydrolysis Sensitivity: this compound exhibits moderate hydrolysis resistance compared to trimethoxy analogs (e.g., 3-(trimethoxysilyl)propyl methacrylate), where methoxy (–OCH₃) groups readily hydrolyze to form silanol (–SiOH) intermediates. This makes the latter more reactive in surface bonding but less stable in humid environments .
Thermal and Chemical Stability
- Thermal Degradation : TRIS derivatives (trimethylsiloxy) exhibit thermal stability up to 250°C, making them suitable for high-temperature processing. The dimethyl variant is expected to have slightly lower stability due to reduced steric protection of the Si–O bonds .
- Chemical Resistance: Both TRIS and this compound resist polar solvents, but the latter may show better compatibility with non-polar matrices due to its lower hydrophobicity compared to trimethylsiloxy groups .
Research Findings and Data
Oxygen Permeability in Hydrogels
A comparative study of siloxane-based hydrogels revealed:
- TRIS (trimethylsiloxy): Dk = 170 × 10⁻¹¹ cm³·cm/cm²·s·mmHg.
- Hypothetical Dimethylsiloxy Analog: Estimated Dk = 140–150 × 10⁻¹¹ cm³·cm/cm²·s·mmHg (inferred from reduced free volume due to smaller substituents) .
Adhesion Strength in Composite Materials
- 3-(Trimethoxysilyl)propyl methacrylate: Bond strength = 18 MPa (aluminum-polymer interface).
- This compound: Bond strength = 15 MPa (estimated lower due to slower hydrolysis) .
Preparation Methods
Reaction Mechanism
-
Formation of Silyl Lithium :
Tetrakis(dimethylsilyl)silane reacts with methyllithium (MeLi) to generate tris(dimethylsilyl)silyl lithium:This step leverages the strong nucleophilicity of lithium to displace a dimethylsilyl group.
-
Protonation :
The lithium intermediate is quenched with hydrochloric acid (HCl) to yield the hydrosilane:The Si–H bond in the product exhibits reduced bond dissociation energy (~84 kcal/mol), enhancing reactivity for further functionalization.
Challenges and Modifications
-
Steric Hindrance : Dimethylsilyl groups introduce greater steric bulk compared to trimethylsilyl analogs, potentially slowing reaction kinetics.
-
Alternative Electrophiles : Propyl-containing electrophiles (e.g., propyl chloride) may replace HCl to introduce the propyl moiety, though this requires precise stoichiometry to avoid over-alkylation.
Catalytic Hydrosilylation and Silyloxylation
The Piers–Rubinsztajn reaction, catalyzed by tris(pentafluorophenyl)borane (TPFPB), offers a modular route to siloxane bonds. This method can be extended to construct this compound.
Procedure
-
Hydrosilylation of Allyl Propyl Ether :
Allyl propyl ether reacts with dimethylsilane () under TPFPB catalysis (1–5 mol%):The reaction proceeds via a four-membered transition state, with TPFPB facilitating hydride transfer.
-
Silyloxylation :
The hydrosilane intermediate undergoes silyloxylation with dimethylsilanols ():TPFPB enables room-temperature reactions with yields exceeding 85% in model systems.
Acid Chloride Condensation with Silanides
Acylsilane syntheses, as described for tris(trimethoxysilyl)acylsilanes, provide a template for introducing silyloxy groups via condensation with acid chlorides.
Synthetic Pathway
-
Silanide Preparation :
A propylsilane precursor (e.g., 1,1,1,4,4,4-hexakis(dimethylsilyl)tetramethyltetrasilane) is treated with potassium tert-butoxide (KO-Bu) in tetrahydrofuran (THF) to generate a disilanide: -
Reaction with Dimethylsilyl Chloride :
The silanide reacts with dimethylsilyl chloride () to install silyloxy groups:This method mirrors the synthesis of 1,4-tetrakis(silyl)-1,4-bisacylsilanes, with yields dependent on the purity of the silanide precursor.
Direct Synthesis from Chlorosilanes
A one-pot synthesis using chlorosilanes and propylmagnesium bromide (Grignard reagent) offers scalability for industrial applications.
Steps
-
Grignard Formation :
Propylmagnesium bromide () is prepared in dry diethyl ether. -
Silylation :
The Grignard reagent reacts with dimethyltrichlorosilane () at −78°C:Subsequent oxidation with hydrogen peroxide introduces silyloxy groups:
This approach parallels the synthesis of 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane, albeit with modified silylating agents.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Silyl Lithium Intermediate | 60–75% | −78°C, anhydrous THF | High selectivity | Sensitive to moisture |
| Piers–Rubinsztajn | 85–90% | RT, TPFPB catalyst | Mild conditions, scalable | Requires specialized catalyst |
| Acid Chloride Condensation | 70–80% | Reflux, THF | Compatible with diverse electrophiles | Multi-step purification |
| Grignard Silylation | 50–65% | −78°C, dry ether | Industrial feasibility | Low yield due to side reactions |
Q & A
Q. What methodologies assess the environmental impact of this compound degradation byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
